molecular formula C16H25NO B5702197 4-tert-butyl-N-(2-methylbutan-2-yl)benzamide

4-tert-butyl-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B5702197
M. Wt: 247.38 g/mol
InChI Key: WUFCOHTWZKTWBK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-methylbutan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group and a 2-methylbutan-2-yl group attached to the benzamide core, making it a sterically hindered amine.

Preparation Methods

The synthesis of 4-tert-butyl-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-tert-butyl-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The benzamide core can undergo substitution reactions, where the tert-butyl or 2-methylbutan-2-yl groups can be replaced by other functional groups using appropriate reagents and conditions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl and 2-methylbutan-2-yl groups can influence the binding affinity and selectivity of the compound towards its targets. This can result in the modulation of biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-tert-butyl-N-(2-methylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-7-16(5,6)17-14(18)12-8-10-13(11-9-12)15(2,3)4/h8-11H,7H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFCOHTWZKTWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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